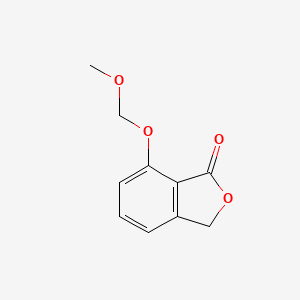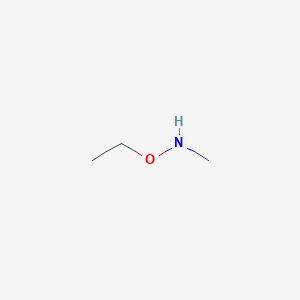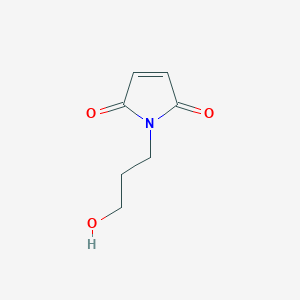
n-(3-hydroxypropyl)maleimide
描述
N-(3-Hydroxypropyl)maleimide: is an organic compound with the molecular formula C₇H₉NO₃. It is a derivative of maleimide, where the maleimide ring is substituted with a 3-hydroxypropyl group. This compound is known for its stability and reactivity, making it useful in various chemical and biological applications.
作用机制
Target of Action
It’s worth noting that similar compounds, such as n-ethylmaleimide, have been found to target galectin-10 , a protein that regulates immune responses through the recognition of cell-surface glycans .
Mode of Action
It’s known that maleimides, in general, can react with thiol groups on proteins via a michael addition reaction . This reaction involves the maleimide acting as the Michael acceptor and the thiolate as the Michael donor . This interaction could potentially lead to changes in the target protein’s function.
Biochemical Pathways
Similar compounds have been shown to play a role in immune response regulation .
Pharmacokinetics
It’s worth noting that similar compounds, such as abrocitinib, have active metabolites including 2-hydroxypropyl and 3-hydroxypropyl .
Result of Action
Similar compounds have been shown to have anti-inflammatory effects .
Action Environment
It’s known that factors such as ph and temperature can affect the reactivity of maleimides .
生化分析
Biochemical Properties
N-(3-hydroxypropyl)maleimide has been found to interact with various enzymes and proteins. For instance, it has been shown to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-substituted maleimides in Candida albicans cells .
Cellular Effects
It has been suggested that it may have antimicrobial properties, potentially inhibiting the metabolic pathway of certain bacteria and fungi .
Molecular Mechanism
It is known that the reaction between a thiol and a maleimide generates a thiosuccinimide product . This reaction is popular for site-selective modification of cysteine residues in bioconjugation technology .
Temporal Effects in Laboratory Settings
It is known that the thioether bond formed between a sulfhydryl and a maleimide group is slowly reversible under certain conditions .
Metabolic Pathways
This compound is involved in the biosynthesis of chitin and β(1,3)glucan . It is also known to interact with the enzyme β(1,3)glucan synthase .
准备方法
Synthetic Routes and Reaction Conditions:
Synthesis from Maleic Anhydride:
Industrial Production Methods:
- Industrial production typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions:
-
Addition Reactions:
Thiol-Maleimide Reaction: N-(3-Hydroxypropyl)maleimide reacts with thiol groups to form thiosuccinimide products. This reaction is widely used in bioconjugation.
Diels-Alder Reaction: It can act as a dienophile in Diels-Alder reactions with dienes like cyclopentadiene, forming cycloaddition products.
-
Substitution Reactions:
Nucleophilic Substitution: The hydroxyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Thiol-Maleimide Reaction: Typically performed in polar solvents like water or dimethyl sulfoxide (DMSO) at room temperature.
Diels-Alder Reaction: Conducted at elevated temperatures (around 130°C) in solvents like mesitylene.
Major Products:
Thiosuccinimide Derivatives: Formed from thiol-maleimide reactions.
Cycloaddition Products: Resulting from Diels-Alder reactions.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of polymers and copolymers with desirable properties such as thermal stability and fluorescence.
Biology:
- Employed in bioconjugation techniques to label proteins and peptides, facilitating the study of biological processes.
Medicine:
- Investigated for its potential in drug delivery systems, particularly in modifying the surface of liposomes for targeted drug delivery.
Industry:
- Utilized in the production of advanced materials, including adhesives and coatings, due to its reactivity and stability.
相似化合物的比较
N-Phenylmaleimide: Similar in structure but with a phenyl group instead of a hydroxypropyl group. It is less hydrophilic and has different reactivity.
N-Ethylmaleimide: Contains an ethyl group, making it more hydrophobic and altering its solubility and reactivity compared to N-(3-hydroxypropyl)maleimide.
Uniqueness:
- The presence of the hydroxypropyl group in this compound imparts unique properties such as increased hydrophilicity and the ability to form hydrogen bonds, making it more versatile in aqueous environments and bioconjugation applications.
属性
IUPAC Name |
1-(3-hydroxypropyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-1-4-8-6(10)2-3-7(8)11/h2-3,9H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBESFMOSFGXJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34321-80-7 | |
| Record name | 1-(3-hydroxypropyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3189618.png)
![(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B3189622.png)

![7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B3189646.png)
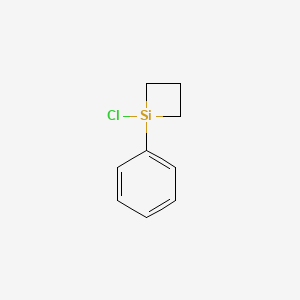
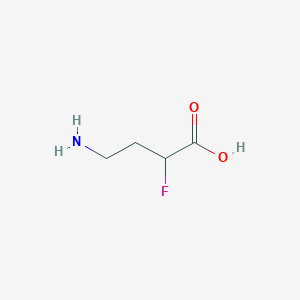
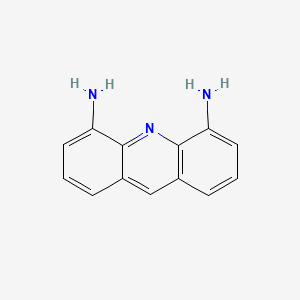

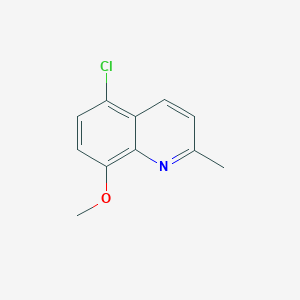
![1,3-diethyl 2-{[4-(dimethylamino)phenyl]methylidene}propanedioate](/img/structure/B3189698.png)

